molecular formula C21H18N2O7 B2694729 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-81-9

8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2694729
CAS No.: 892756-81-9
M. Wt: 410.382
InChI Key: CYMAAVVWJRVUSI-UHFFFAOYSA-N
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Description

8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a methoxy group and a 1,2,4-oxadiazole ring The presence of the 3,4,5-trimethoxyphenyl group adds to its structural complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with an activated carboxylic acid derivative in the presence of a strong acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Trimethoxyphenyl Group: The final step involves coupling the 3,4,5-trimethoxyphenyl group to the oxadiazole ring, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related bioactive molecules.

    Industrial Applications: Its potential use as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit various enzymes, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . The oxadiazole ring may also contribute to the compound’s bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic Acid: This compound shares the trimethoxyphenyl group but lacks the chromen-2-one and oxadiazole moieties.

    3,4,5-Trimethoxycinnamic Acid: Similar in having the trimethoxyphenyl group, but with a cinnamic acid backbone instead of the chromen-2-one core.

    3,4,5-Trimethoxyaniline: Contains the trimethoxyphenyl group attached to an aniline moiety.

Uniqueness

The uniqueness of 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one lies in its combination of the chromen-2-one core, the 1,2,4-oxadiazole ring, and the trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-25-14-7-5-6-11-8-13(21(24)29-17(11)14)20-22-19(23-30-20)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMAAVVWJRVUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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